molecular formula C9H5ClN2 B11910422 6-Chloro-3-ethynylimidazo[1,2-a]pyridine

6-Chloro-3-ethynylimidazo[1,2-a]pyridine

Cat. No.: B11910422
M. Wt: 176.60 g/mol
InChI Key: MUIMFAHNYQGCOE-UHFFFAOYSA-N
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Description

6-Chloro-3-ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethynyl group at the 3rd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Chloro-3-methylimidazo[1,2-a]pyridine

Uniqueness

6-Chloro-3-ethynylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-3-ethynylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H5ClN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H

InChI Key

MUIMFAHNYQGCOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1C=C(C=C2)Cl

Origin of Product

United States

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